

Spectroscopic data of (1S)-1-cyclopropylethan-1-ol

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Compound of Interest

Compound Name: (1S)-1-cyclopropylethan-1-ol

CAS No.: 55637-37-1

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**A

Comprehensive Spectroscopic Guide to **(1S)-1-Cyclopropylethan-1-ol**: Structure, Purity, and Analysis**

For distribution to: Researchers, scientists, and drug development professionals

Abstract

(1S)-1-Cyclopropylethan-1-ol is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals where precise stereochemistry is crucial for biological activity.[1] Its unique structure, containing both a strained cyclopropyl ring and a chiral secondary alcohol, necessitates rigorous analytical characterization to ensure identity, purity, and stereochemical integrity. This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **(1S)-1-cyclopropylethan-1-ol**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Authored from the perspective of a Senior Application Scientist, this document explains the causality behind experimental choices, offers detailed protocols for data acquisition, and provides an expert

interpretation of the spectral data, empowering researchers to confidently verify this critical synthetic intermediate.

Introduction: The Significance of (1S)-1-Cyclopropylethan-1-ol

The incorporation of cyclopropyl moieties is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and molecular conformation. When combined with a chiral center, as in **(1S)-1-cyclopropylethan-1-ol**, the resulting molecule becomes a powerful intermediate for creating complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1] The biological activity of chiral molecules is often highly dependent on a single enantiomer; the other may be inactive or even exert toxic effects. Therefore, unambiguous confirmation of the structure and enantiomeric purity of building blocks like **(1S)-1-cyclopropylethan-1-ol** is not merely a procedural step but a foundational requirement for successful and safe drug development.

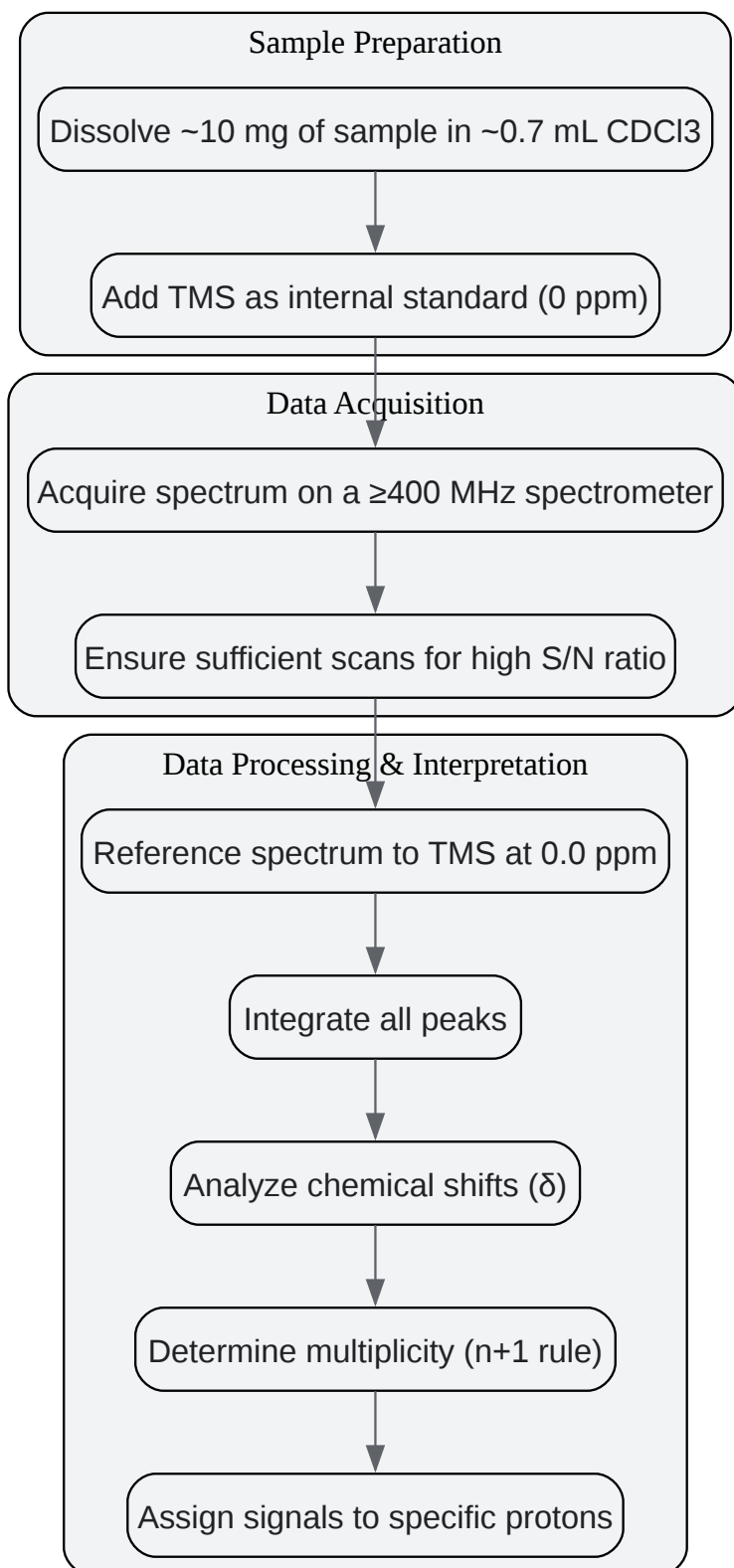
This guide will systematically deconstruct the spectroscopic signature of this molecule, providing the necessary framework for its unequivocal identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For **(1S)-1-cyclopropylethan-1-ol**, both ^1H and ^{13}C NMR provide a complete picture of its carbon-hydrogen framework.

^1H NMR Spectroscopy: Proton Environments and Connectivity

Proton NMR reveals the number of distinct proton environments and their proximity to one another. The unique structure of **(1S)-1-cyclopropylethan-1-ol**, with its chiral center and rigid cyclopropane ring, gives rise to a characteristic and well-resolved spectrum.



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Caption: Standard workflow for ^1H NMR sample prep and analysis.

A sample of approximately 10-15 mg of **(1S)-1-cyclopropylethan-1-ol** is dissolved in 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal reference. The use of CDCl_3 is standard for small organic molecules due to its excellent solubilizing properties and the single residual solvent peak at ~ 7.26 ppm, which typically does not interfere with analyte signals.^[2] The spectrum is acquired on a 400 MHz (or higher) spectrometer at room temperature.

Caption: Structure of **(1S)-1-cyclopropylethan-1-ol** with proton labels.

Signal Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality of Chemical Shift and Multiplicity
a	~3.10	Quartet (q)	1H	CH-OH	This methine proton is attached to the carbon bearing the electronegative oxygen, shifting it downfield. It is split into a quartet by the three neighboring methyl (b) protons ($n+1 = 3+1=4$).
b	~1.28	Doublet (d)	3H	CH ₃	These methyl protons are adjacent to the single methine proton (a), resulting in a doublet ($n+1 = 1+1=2$).
c	~0.90	Multiplet (m)	1H	CH (cyclopropyl)	This is the single proton on the cyclopropyl carbon attached to the chiral

center. Its complex splitting arises from coupling to the four non-equivalent CH₂ protons of the ring.

The four protons on the two CH₂ groups of the cyclopropane ring are diastereotopic and exhibit complex, overlapping signals in the highly shielded (upfield) region characteristic of strained rings.

d

~0.50 &
~0.30

Multiplets (m)

4H

CH₂
(cyclopropyl)

e

Variable
(~1.5-2.5)

Broad Singlet
(br s)

1H

OH

The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature

due to
hydrogen
bonding.[3] It
typically
appears as a
broad singlet
because of
rapid
chemical
exchange,
which
averages out
any coupling
to the
adjacent
methine
proton (a).[4]
This signal
will disappear
upon shaking
the sample
with a drop of
D₂O, a
definitive test
for an
exchangeabl
e proton.[4]

Note: Exact chemical shifts can vary slightly based on solvent and spectrometer frequency. The data presented is typical for a CDCl₃ solution.[5]

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.

The same sample prepared for ^1H NMR analysis can be used. ^{13}C spectra are typically acquired with broadband proton decoupling, meaning each unique carbon atom appears as a single line. A sufficient number of scans is required due to the low natural abundance of the ^{13}C isotope.

Chemical Shift (δ , ppm)	Assignment	Causality of Chemical Shift
~73.5	CH-OH	The carbon atom bonded to the electronegative oxygen is significantly deshielded, causing it to appear far downfield.[3]
~22.1	CH ₃	The methyl carbon is in a typical aliphatic region.
~18.0	CH (cyclopropyl)	The cyclopropyl methine carbon.
~2.5 & ~1.5	CH ₂ (cyclopropyl)	The two methylene carbons of the cyclopropane ring are highly shielded due to the ring strain and appear at unusually upfield chemical shifts, a hallmark of this functional group.[6]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For an alcohol, the most characteristic signals are from the O-H and C-O bonds.

A drop of neat **(1S)-1-cyclopropylethan-1-ol** is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. A spectrum is collected over the range of 4000-400 cm^{-1} . This method requires minimal sample and no preparation.

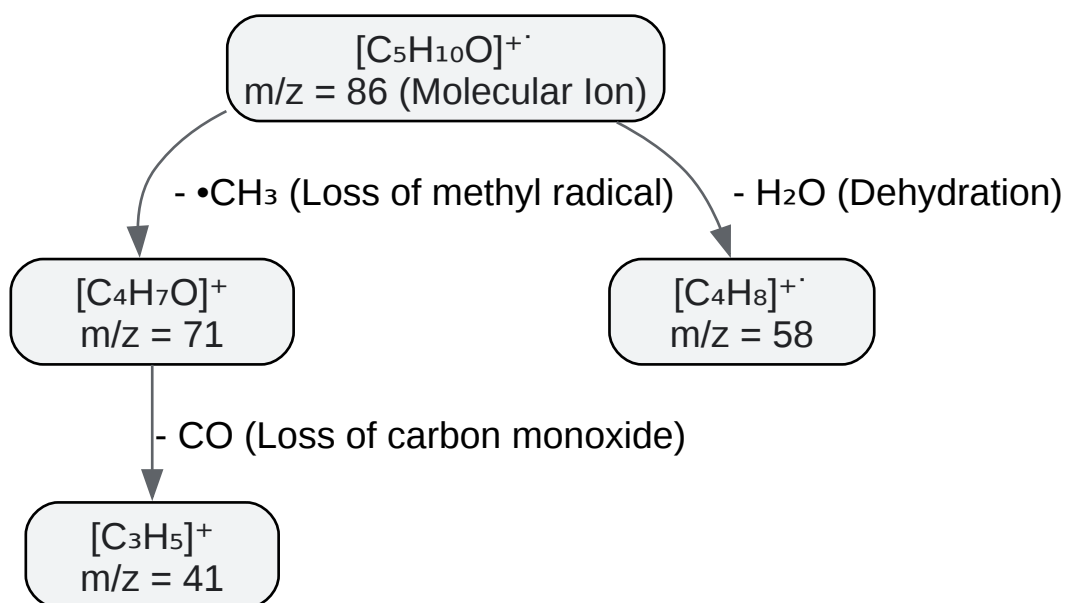
Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Interpretation
~3350 (broad)	O-H stretch	Alcohol	The broadness of this peak is a classic indicator of intermolecular hydrogen bonding between alcohol molecules.
~2970-2850	C-H stretch	Aliphatic (CH, CH ₂ , CH ₃)	These signals confirm the presence of sp ³ hybridized C-H bonds in the molecule.
~1080	C-O stretch	Secondary Alcohol	The strong absorption in this region is characteristic of the C-O single bond stretching vibration in a secondary alcohol.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure based on how it fragments under energetic conditions.

The analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). [7][8] The sample is injected into a GC, which separates it from any impurities. The purified compound then enters the mass spectrometer, where it is ionized, commonly by Electron Ionization (EI).

The molecular formula of **(1S)-1-cyclopropylethan-1-ol** is C₅H₁₀O, with a molecular weight of 86.13 g/mol. [9][10] In EI-MS, the molecular ion peak (M⁺) is often weak or absent for alcohols due to facile fragmentation. [11] The most significant peaks correspond to stable fragment ions.



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Caption: Predicted EI-MS fragmentation of 1-cyclopropylethan-1-ol.

m/z Value	Proposed Fragment	Interpretation
86	$[C_5H_{10}O]^+$	Molecular ion (M^+). May be very low abundance or absent.
71	$[M - CH_3]^+$	Loss of a methyl radical via alpha-cleavage, a very common pathway for alcohols, resulting in a stable, oxygen-stabilized cation.
58	$[M - H_2O]^+$	Loss of a water molecule (dehydration), common for alcohols.[12]
43	$[C_3H_7]^+$ or $[C_2H_3O]^+$	A common fragment in many organic molecules, likely from further fragmentation.
41	$[C_3H_5]^+$	Cyclopropyl cation or allyl cation, resulting from fragmentation of the ring.

The base peak (most intense signal) is often observed at $m/z = 58$.[5]

Conclusion: A Unified Spectroscopic Profile

The combination of NMR, IR, and MS provides an unambiguous and self-validating characterization of **(1S)-1-cyclopropylethan-1-ol**. 1H and ^{13}C NMR confirm the precise carbon-hydrogen framework and connectivity. IR spectroscopy provides definitive evidence of the critical alcohol functional group. Finally, mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns consistent with the proposed structure. For professionals in drug development, this comprehensive spectroscopic dataset is essential for quality control, ensuring the identity, integrity, and purity of this vital chiral building block. While these standard techniques confirm the chemical structure, advanced methods like chiral chromatography or NMR with chiral solvating agents would be required to confirm the specific (1S) enantiomeric purity.[13][14]

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